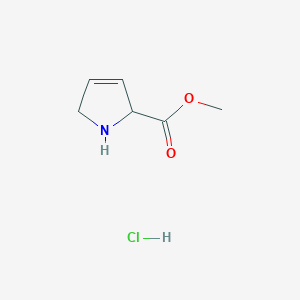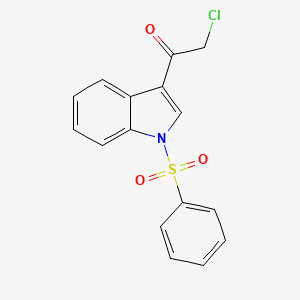
4-(Trifluorométhyl)indoline
Vue d'ensemble
Description
4-(Trifluoromethyl)indoline is a chemical compound that belongs to the indoline family, characterized by the presence of a trifluoromethyl group at the 4-position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Applications De Recherche Scientifique
4-(Trifluoromethyl)indoline has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mécanisme D'action
Target of Action
4-(Trifluoromethyl)indoline is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-(Trifluoromethyl)indoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, such as 4-(Trifluoromethyl)indoline, are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 4-(Trifluoromethyl)indoline may also interact with the tryptophan degradation pathway or other related pathways.
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule may enhance its polarity, stability, and lipophilicity , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)indoline’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, it may exhibit antiviral activity by inhibiting viral replication, or anticancer activity by inducing apoptosis in cancer cells.
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)indoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indoline derivatives, including 4-(Trifluoromethyl)indoline, have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context of the reaction.
Cellular Effects
The effects of 4-(Trifluoromethyl)indoline on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indoline derivatives have been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-(Trifluoromethyl)indoline can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)indoline exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, 4-(Trifluoromethyl)indoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)indoline can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 4-(Trifluoromethyl)indoline can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)indoline vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways, leading to beneficial effects such as improved oxidative stress responses . At high doses, 4-(Trifluoromethyl)indoline can exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
4-(Trifluoromethyl)indoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The metabolic pathways of 4-(Trifluoromethyl)indoline can influence its overall bioavailability and efficacy, making it essential to understand these processes for its effective use in biochemical applications .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)indoline is transported and distributed through various mechanisms. This compound can interact with transport proteins, facilitating its movement across cellular membranes . Additionally, 4-(Trifluoromethyl)indoline can accumulate in specific tissues, depending on its affinity for certain biomolecules . Understanding these transport and distribution mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)indoline can significantly impact its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 4-(Trifluoromethyl)indoline within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)indoline can be achieved through various methods. One common approach involves the trifluoromethylation of indoline derivatives. For example, metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles can provide trifluoroethylated or trifluoroacetylated indolines depending on the reducing agent and trifluoroethyl or trifluoroacetyl source used .
Industrial Production Methods
Industrial production methods for 4-(Trifluoromethyl)indoline typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of reduced indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indolines, oxindoles, and reduced indoline derivatives, which can be further utilized in synthetic and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline: The parent compound without the trifluoromethyl group.
4-Methylindoline: Similar structure with a methyl group instead of a trifluoromethyl group.
4-Fluoroindoline: Contains a fluorine atom at the 4-position.
Uniqueness
4-(Trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated analogs .
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCIDGZBJANSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585694 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-07-9 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
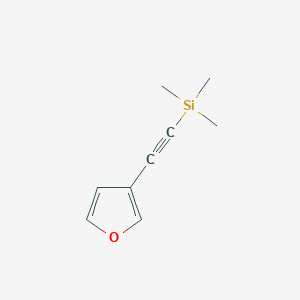

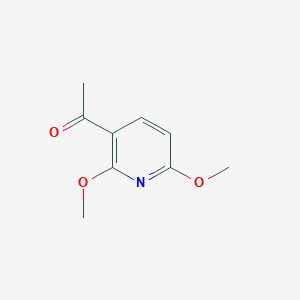

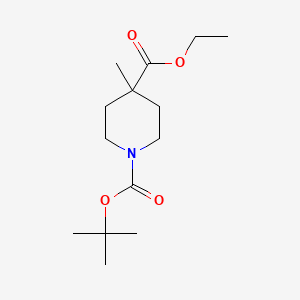
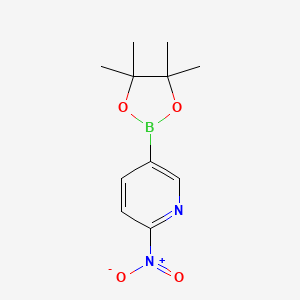

![(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]-ethyldi-tert.-butylphosphine](/img/structure/B1316113.png)
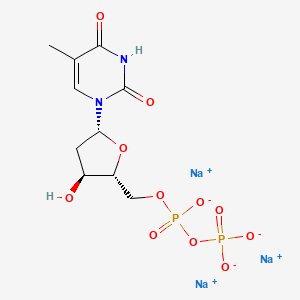
ruthenium(II)](/img/structure/B1316115.png)
